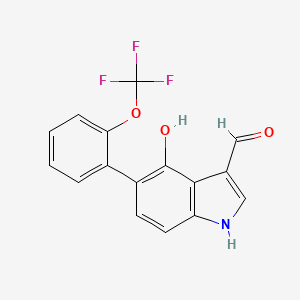![molecular formula C22H33N3O4 B13079835 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and three-dimensional framework. The presence of benzyl and tert-butyl groups adds to its steric hindrance and stability, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzyl chloride and tert-butyl bromide are commonly used reagents, and the reactions are typically carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Final Esterification: The final step involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the intermediate with an appropriate acid chloride or anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, ethers, or amides.
Scientific Research Applications
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its stability and structural rigidity.
Mechanism of Action
The mechanism of action of 8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane: Lacks the dicarboxylate groups, making it less versatile in chemical reactions.
1,8,11-Triazaspiro[5.6]dodecane: A simpler spirocyclic compound without the benzyl and tert-butyl groups, leading to different chemical properties and reactivity.
8-Benzyl 1,8-diazabicyclo[5.4.0]undecane: Another spirocyclic compound with different ring sizes and functional groups, resulting in distinct chemical behavior.
Uniqueness
8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate stands out due to its combination of benzyl, tert-butyl, and dicarboxylate groups, which confer unique steric and electronic properties. This makes it a valuable compound for various chemical and biological applications, offering advantages in terms of stability, reactivity, and binding interactions.
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
11-O-benzyl 8-O-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)29-20(27)25-14-13-24(16-22(17-25)11-7-8-12-23-22)19(26)28-15-18-9-5-4-6-10-18/h4-6,9-10,23H,7-8,11-17H2,1-3H3 |
InChI Key |
DGLOJTCWHOXUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCCN2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


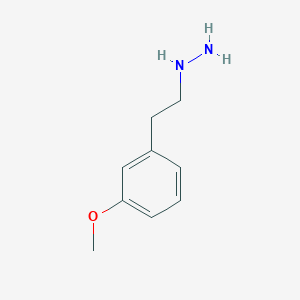
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
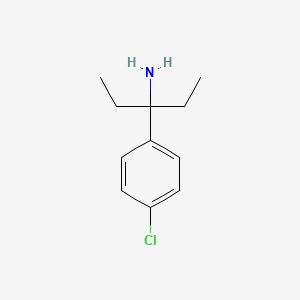
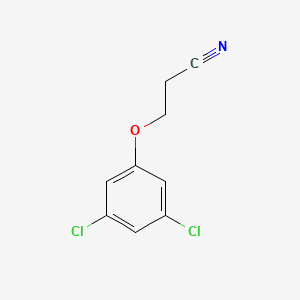
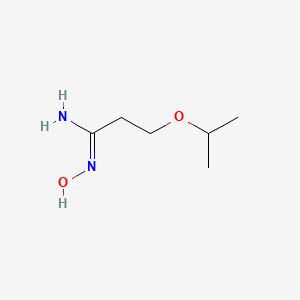
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)

![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
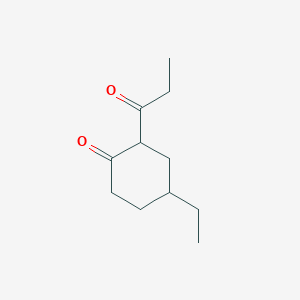
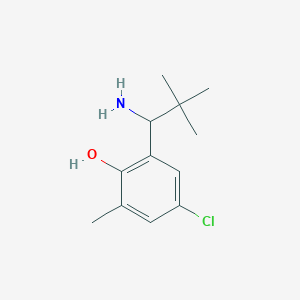
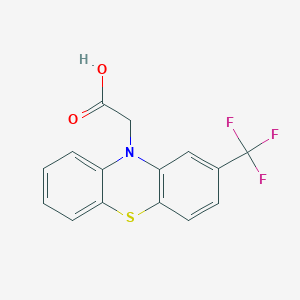
amine](/img/structure/B13079853.png)
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
